(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

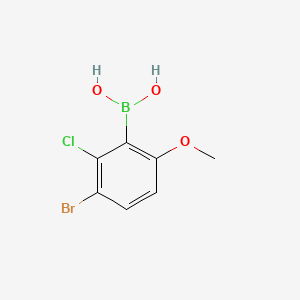

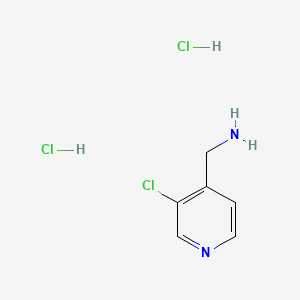

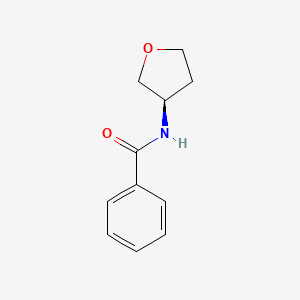

“(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” is a boronic acid compound with the molecular formula C7H7BBrClO3 . It has a molecular weight of 265.30 g/mol . The IUPAC name for this compound is (3-bromo-2-chloro-6-methoxyphenyl)boronic acid .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” includes a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with bromo, chloro, and methoxy groups .

Physical And Chemical Properties Analysis

“(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 2. The topological polar surface area is 49.7 Ų .

Aplicaciones Científicas De Investigación

Formation and Characterization of Tetraarylpentaborates

Tetraarylpentaborates are formed from the reaction of arylboronic acids, such as (4-methoxyphenyl)boronic acid, with aryloxorhodium complexes. These compounds have been characterized and studied for their chemical properties, indicating the relevance of boronic acids in the formation of complex cationic rhodium complexes (Nishihara et al., 2002).

Development of Macrocyclic Compounds

Boronic esters, derived from arylboronic acids, are used in macrocyclic chemistry. New perspectives in this field involve the development of tetrameric macrocyclic compounds, providing insights into bond lengths, angles, and intermolecular interactions within these compounds (Fárfan et al., 1999).

Fluorescence Quenching Studies

Studies involving boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been conducted to understand fluorescence quenching in different solvents. The variations in fluorescence quenching provide insights into the solute's conformational changes in various environments (Geethanjali et al., 2015).

DNA Binding Studies

Compounds like 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid have been synthesized using boronic acids, and their interactions with DNA have been studied. These studies provide valuable information on the binding constants and molecular modeling of such compounds, highlighting the role of boronic acids in medicinal chemistry (Milanese et al., 2011).

Safety And Hazards

The safety information for “(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that there is potential for future research and development involving “(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid”.

Propiedades

IUPAC Name |

(3-bromo-2-chloro-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIFWSMTZIXOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Br)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659382 |

Source

|

| Record name | (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |

CAS RN |

1309981-00-7 |

Source

|

| Record name | (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)